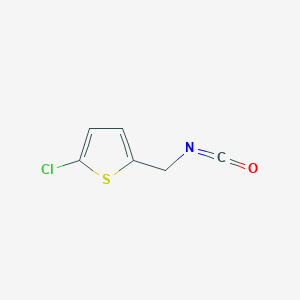
2-Chloro-5-(isocyanatomethyl)thiophene
Overview
Description
2-Chloro-5-(isocyanatomethyl)thiophene is a useful research compound. Its molecular formula is C6H4ClNOS and its molecular weight is 173.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-5-(isocyanatomethyl)thiophene is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring, substituted with a chlorine atom and an isocyanatomethyl group. The presence of these functional groups is believed to influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structures have shown a range of activities, including:
- Anticancer Activity : Similar thiophene derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, likely through disruption of microbial cell membranes or interference with metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory pathways |
Study on Anticancer Activity
In a study examining the effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism involved activation of caspase pathways leading to programmed cell death.
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. It showed notable inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains.
Pharmacokinetics and Toxicology
Research indicates that the pharmacokinetic profile of this compound includes rapid absorption and distribution within tissues. However, toxicity studies are essential to determine safe dosage levels. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity .
Properties
IUPAC Name |
2-chloro-5-(isocyanatomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROEJYBUKKTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














